molecular formula C8H9ClN4 B7982354 6-(1H-Pyrazol-1-yl)pyridin-3-amine hydrochloride

6-(1H-Pyrazol-1-yl)pyridin-3-amine hydrochloride

Cat. No.: B7982354
M. Wt: 196.64 g/mol
InChI Key: GCASIFGDAPFHNX-UHFFFAOYSA-N
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Description

6-(1H-Pyrazol-1-yl)pyridin-3-amine hydrochloride is a heterocyclic compound that features both pyrazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-Pyrazol-1-yl)pyridin-3-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminopyridine with 1H-pyrazole in the presence of a suitable catalyst. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is isolated by crystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-(1H-Pyrazol-1-yl)pyridin-3-amine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazole and pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

6-(1H-Pyrazol-1-yl)pyridin-3-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(1H-Pyrazol-1-yl)pyridin-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby exerting its biological effects. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-Pyrazol-1-yl)pyridine
  • 6-(1H-Pyrazol-1-yl)pyrimidine
  • 5-(1H-Pyrazol-1-yl)pyridine

Uniqueness

6-(1H-Pyrazol-1-yl)pyridin-3-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in the design of molecules with targeted biological activities and specific physical properties .

Properties

IUPAC Name

6-pyrazol-1-ylpyridin-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4.ClH/c9-7-2-3-8(10-6-7)12-5-1-4-11-12;/h1-6H,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCASIFGDAPFHNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NC=C(C=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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